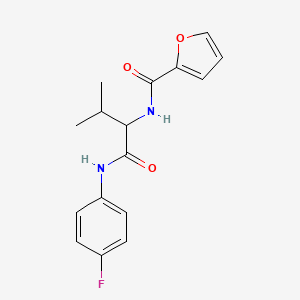![molecular formula C10H22ClN3O2S B5379713 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride, also known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSP is a piperazine derivative that has been synthesized through various methods. Its mechanism of action and biochemical and physiological effects have been studied extensively in the laboratory.
作用機序
The mechanism of action of 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has been shown to increase the release of GABA, an inhibitory neurotransmitter, thereby reducing neuronal excitability. 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has also been shown to modulate the activity of voltage-gated calcium channels, which play a role in neuronal excitability.
Biochemical and Physiological Effects:
1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce seizures, anxiety, and pain. 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride and its safety and efficacy in humans.
合成法
1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride can be synthesized through various methods, including the reaction of piperazine with methanesulfonyl chloride and 4-methylpiperidine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. Other methods include the reaction of piperazine with methanesulfonyl chloride followed by reaction with 4-methylpiperidine hydrochloride.
科学的研究の応用
1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has been studied extensively in the laboratory due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride has been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13;/h10-11H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFZVXACQONPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)
![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)

![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)